molecular formula C8H9NO3 B1178263 NI(a)-like protein CAS No. 125724-24-5

NI(a)-like protein

Cat. No.: B1178263
CAS No.: 125724-24-5
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Description

Historical Context and Discovery of Potyviral Nuclear Inclusion a (NIa) Protein

The study of potyviruses and their associated proteins has evolved significantly since their initial identification. Early observations of characteristic inclusion bodies within infected plant cells provided some of the first visual cues to the presence and activity of viral proteins. ictv.globalictv.global Nuclear inclusion bodies, often appearing as crystals, were found to be composed of two viral-encoded proteins, NIa and NIb, present in equimolar amounts. ictv.globalictv.global This led to the designation "Nuclear Inclusion a" for the approximately 49 kDa protein. ictv.globalictv.global Further research revealed that NIa was not merely a structural component of these inclusions but possessed enzymatic activity crucial for processing the viral polyprotein. The identification of its proteolytic function solidified its importance in the potyviral replication strategy.

Nomenclature and Classification within Viral Proteases and Polyproteins

The potyviral genome encodes a large polyprotein that is processed by three main viral proteases: P1, HC-Pro, and NIa. mdpi.comnih.gov The NIa protein itself is a polyprotein consisting of two distinct functional domains: the Viral Protein genome-linked (VPg) at the N-terminus and the protease domain (NIa-Pro) at the C-terminus. ictv.globalebi.ac.ukfrontiersin.org These two domains are separated by an inefficiently utilized self-proteolytic cleavage site. frontiersin.orgnih.gov

NIa-Pro is the primary protease responsible for cleaving the majority of the sites within the potyviral polyprotein, typically recognizing a Gln/Glu-(Ser/Gly/Ala) sequence. ictv.globalictv.global It is classified as a serine-like cysteine protease, sharing structural and functional similarities with the picornavirus 3C proteases. nih.govebi.ac.ukresearchgate.net Like 3C proteases, NIa-Pro adopts a chymotrypsin-like fold, characterized by a two-domain antiparallel β-barrel structure, but utilizes a cysteine residue as the nucleophile in its catalytic triad (B1167595), alongside histidine and aspartic acid residues. ebi.ac.ukexpasy.orgresearchgate.net This places NIa-Pro within peptidase family C4. ebi.ac.ukexpasy.org

The processing of the potyviral polyprotein by NIa-Pro yields several mature proteins essential for the viral life cycle. A simplified representation of the polyprotein processing is shown below:

Polyprotein RegionMature ProteinFunctionCleavage Site (typical)
P1P1-ProProtease, replication modulationTyr/Phe-Ser
HC-ProHC-ProHelper component, protease, silencing suppressorGly-Gly
P3P3Replication, movement (with PIPO)Cleaved by NIa-Pro
6K16K1Replication vesiclesCleaved by NIa-Pro
CICIHelicase, inclusion bodies, movementCleaved by NIa-Pro
6K26K2Anchors replication complex to ERCleaved by NIa-Pro
VPg-NIa-ProVPgGenome-linked protein, translation, replication, movementCleaved by NIa-Pro (internal)
VPg-NIa-ProNIa-ProMain protease, various functionsCleaved by NIa-Pro (internal)
NIbNIbRNA-dependent RNA polymeraseCleaved by NIa-Pro
CPCPCoat protein, movement, transmissionCleaved by NIa-Pro

Note: This table provides a general overview. Specific cleavage sites and resulting proteins can vary slightly between different potyvirus species.

Significance of NI(a)-like Protein in Plant Virus Replication and Pathogenesis

The NIa protein, encompassing both the VPg and NIa-Pro domains, is critical for multiple stages of the potyviral infection cycle, extending beyond its primary role in polyprotein processing.

Polyprotein Processing: The most well-established function of NIa-Pro is the precise and efficient cleavage of the viral polyprotein at multiple sites, generating the individual functional proteins required for replication, assembly, and movement. mdpi.comnih.govexpasy.org This regulated proteolytic activity ensures the correct stoichiometry and timing of viral protein production.

Replication: Both the VPg and NIa-Pro domains contribute to viral RNA replication. VPg is covalently linked to the 5' end of the viral genome and is essential for replication and translation, interacting with host translation initiation factors like eIF4E. wikipedia.orgictv.globalictv.globalasm.org NIa-Pro has been shown to interact with the viral RNA-dependent RNA polymerase (NIb) and stimulate viral RNA replication. nih.govfrontiersin.orgexpasy.org The stable intermediate NIa polyprotein (VPg-Pro) is detected in association with endoplasmic reticulum-derived membranous vesicles, which are active sites of viral replication. nih.gov

Pathogenesis: NIa plays a significant role in potyviral pathogenesis and the interaction with the host plant. It can act as a pathogenicity factor, influencing symptom development and disease severity. nih.govfrontiersin.org Studies have shown that NIa-Pro can interfere with host defense mechanisms, including the inhibition of transcriptional gene silencing and the reversal of global methylation of the plant genome. nih.govfrontiersin.org Furthermore, NIa-Pro has been implicated in determining host specificity for some potyviruses. nih.gov The ability of potyvirus NIa proteases to cleave host proteins has also been demonstrated, highlighting a new layer of plant-virus interactions that can contribute to pathogenesis. nih.govresearchgate.netnih.gov For instance, the NIa-Pro of sugarcane mosaic virus (SCMV) targets and inhibits a host cysteine protease, Corn Cysteine Protease 1 (CCP1), to undermine salicylic (B10762653) acid-mediated defense in maize. nih.govresearchgate.net Additionally, Potato virus Y (PVY) NIa-Pro interacts with Indole-3-acetic acid-amido synthetase (IAAS), affecting auxin homeostasis and correlating with disease severity. frontiersin.org

Other Functions: NIa has also been associated with other aspects of the viral life cycle, including superinfection exclusion and the elicitation of plant resistance responses mediated by specific resistance genes. nih.gov The accumulation of NIa, particularly the unprocessed form, in the nucleus and nucleolus of infected cells suggests potential roles in modulating host nuclear processes, although the precise reasons for this localization are not fully understood. ictv.globalnih.govnih.govnih.gov Furthermore, potyviral NIa proteinase has been shown to possess non-specific double-stranded DNA degradation activity in vitro, suggesting a potential role in degrading host DNA late in the infection cycle. researchgate.netnih.gov

Overview of Key Research Trajectories and Unanswered Questions

Current research on potyviral NIa protein continues to explore its multifaceted roles and interactions with both viral and host factors. Key research trajectories include:

Detailed characterization of NIa-host protein interactions: Identifying and validating host proteins targeted by NIa-Pro cleavage or interaction is crucial for understanding how the virus manipulates host cellular processes for its benefit. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov Proteomic studies have identified numerous host proteins interacting with TEV NIa, involved in processes like stress response, metabolism, and photosynthesis. frontiersin.orgnih.gov

Understanding the non-proteolytic functions of NIa: Investigating the roles of NIa and its domains beyond polyprotein processing, such as its involvement in RNA binding, interaction with NIb, nuclear localization, and potential DNase activity, remains an active area of research. ebi.ac.ukfrontiersin.orgexpasy.orgasm.orgresearchgate.netnih.govnih.gov

Elucidating the mechanisms of NIa-mediated suppression of host defenses: Further research is needed to fully understand how NIa interferes with plant immunity, including gene silencing and other defense pathways. nih.govfrontiersin.orgnih.govresearchgate.net

Structural and functional analysis of NIa from different potyvirus species: While NIa proteases share conserved features, variations exist that contribute to differences in host specificity and pathogenesis. frontiersin.org Comparative studies can provide insights into these variations.

Development of antiviral strategies targeting NIa: Given its essential role in the viral life cycle, NIa is a promising target for the development of antiviral compounds or host resistance strategies. nih.govmdpi.com

Despite significant progress, several questions regarding potyviral NIa remain unanswered. The precise mechanisms by which NIa accumulates in the nucleus and nucleolus and the functional significance of this localization are not fully clear. nih.govnih.govnih.govresearchgate.net The full spectrum of host proteins cleaved or modulated by NIa-Pro during natural infection requires further investigation. nih.govresearchgate.netnih.gov The exact interplay between NIa's proteolytic and non-proteolytic functions in orchestrating the viral life cycle and overcoming host defenses is still being unraveled. researchgate.net Furthermore, while the DNase activity of NIa has been observed in vitro, its role and significance during in planta infection need to be fully established. researchgate.netnih.gov

Understanding these aspects of NIa function is crucial for developing effective strategies to control potyviral diseases, which pose a significant threat to agricultural production worldwide.

Properties

CAS No.

125724-24-5

Molecular Formula

C8H9NO3

Synonyms

NI(a)-like protein

Origin of Product

United States

Structural Biology and Conformational Dynamics of Potyviral Ni a Like Protein

Primary Sequence Analysis and Conserved Motifs

Identification of Conserved Cysteine and Histidine Residues within the Active Site

The catalytic activity of the NI(a)-like protease is dependent on a conserved catalytic triad (B1167595) of amino acid residues, characteristic of chymotrypsin-like cysteine proteases. This triad consists of a Cysteine (Cys), a Histidine (His), and an Aspartic Acid (Asp) residue. nih.govnih.gov The nucleophilic cysteine is directly involved in the cleavage of the peptide bond, while the histidine acts as a general base, accepting a proton from the cysteine's thiol group to increase its nucleophilicity. The aspartic acid residue orients the histidine and stabilizes the positive charge that develops on its imidazole (B134444) ring during catalysis.

Mutational studies on the Tobacco Vein Mottling Virus (TVMV) NIa protease have confirmed the critical roles of these residues. Individual mutations of the putative active-site residues, His-46, Asp-81, and Cys-151, to Alanine or Arginine completely abolished proteolytic activity, demonstrating their essentiality for catalysis. tandfonline.com

Table 1: Conserved Catalytic Triad Residues in Selected Potyviral NIa-Pro Domains

Virus Cysteine (Cys) Histidine (His) Aspartic Acid (Asp)
Tobacco Etch Virus (TEV) Cys151 His46 Asp81
Tobacco Vein Mottling Virus (TVMV) Cys151 His46 Asp81
Plum Pox Virus (PPV) Cys2200 (in polyprotein) - -

Note: Residue numbering may vary depending on the specific virus and the start of the protein sequence.

Analysis of Putative Substrate Recognition and Cleavage Sequences

The NI(a)-like protease exhibits stringent substrate specificity, recognizing a conserved consensus sequence at each of the seven cleavage sites within the potyviral polyprotein. proteopedia.orghep.com.cn The recognition sequence spans several amino acid positions on the N-terminal side of the scissile bond (P sites) and the C-terminal side (P' sites). The most critical determinants for substrate recognition are typically located at the P6, P3, and P1 positions. ebi.ac.uk

While there is a general consensus sequence for NIa-Pro cleavage, distinct preferences are observed for different potyviruses. For instance, the Tobacco Etch Virus (TEV) NIa protease recognizes the consensus sequence Glu-Asn-Leu-Tyr-Phe-Gln↓Gly/Ser (ENLYFQ↓G/S), with a strong preference for Glutamine (Gln) at the P1 position and a small amino acid like Glycine (Gly) or Serine (Ser) at the P1' position. ebi.ac.ukproteopedia.org In contrast, the Plum Pox Virus (PPV) and Turnip Mosaic Virus (TuMV) NIa proteases have a similar consensus cleavage site of xxVxH[QE]/[AST], where 'x' can be various amino acids. ebi.ac.uk

A comprehensive analysis of 135 potyvirus polyprotein sequences has revealed differential amino acid preferences at the seven NIa-Pro cleavage sites, suggesting a fine-tuning of proteolytic activity for each specific junction. frontiersin.orgplos.orgnih.gov For example, at the VPg/NIa-Pro junction (S7 site), Glutamic acid (Glu) is universally conserved at the P1 position across all analyzed potyviruses, whereas Glutamine (Gln) is highly dominant at the other six cleavage sites. frontiersin.orgplos.org

Table 2: Consensus Cleavage Sequences for NIa-Pro of Different Potyviruses

Virus P6 P5 P4 P3 P2 P1 P1'
Tobacco Etch Virus (TEV) Glu X Val/Ile/Leu Tyr X Gln Gly/Ser
Plum Pox Virus (PPV) Glu/Gln/Asn X Val X His Gln/Glu Ser/Thr/Gly/Ala
Turnip Mosaic Virus (TuMV) X X Val X His Gln/Glu Ala/Ser/Thr

'X' denotes a less conserved position.

Secondary and Tertiary Structure Elucidation

Understanding the three-dimensional structure of the NI(a)-like protein is crucial for elucidating its mechanism of action and for designing potential antiviral inhibitors. A combination of experimental and computational approaches has been employed to determine the secondary and tertiary structure of this important viral enzyme.

Experimental Approaches for Structural Determination (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)

X-ray Crystallography has been instrumental in providing high-resolution structural information for the NI(a)-like protease. The crystal structure of the Tobacco Etch Virus (TEV) NIa protease, both in its inactive mutant form and in complex with substrate and product peptides, has been solved. nih.govrcsb.org These structures have revealed the chymotrypsin-like fold with two β-barrel domains and have precisely mapped the positions of the catalytic triad residues (His46, Asp81, and Cys151) within the active site. nih.govproteopedia.org The crystallographic data also provide detailed insights into the molecular interactions between the protease and its substrate, explaining the basis of its stringent sequence specificity. rcsb.org One study reported the crystal structure of a full-length inactive C151A mutant of TEV protease, which revealed the C-terminus of the protease bound within its own active site, suggesting a potential mechanism for product inhibition or regulation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for determining the three-dimensional structure of proteins in solution. While specific NMR-derived structures for the this compound are not as readily available in the public domain as crystallographic structures, NMR spectroscopy offers the advantage of studying protein dynamics and conformational changes in a more native-like environment. This technique can provide valuable information on the flexibility of different regions of the protein, which is often important for substrate binding and catalysis.

Molecular Modeling and Computational Predictions of this compound Conformation

In the absence of experimental structures for every potyviral this compound, molecular modeling and computational prediction methods serve as valuable tools to generate structural models.

Homology modeling is a widely used technique where the known three-dimensional structure of a related protein (a template) is used to model the structure of a target protein with an unknown structure. Given the conserved fold of the NIa-Pro domain, the crystal structure of TEV NIa protease serves as an excellent template for building homology models of NIa-Pro from other potyviruses, such as the Plum Pox Virus (PPV). nih.gov These models can highlight the positioning of cleavage sites in flexible linker regions between different protein domains. nih.gov

More advanced computational methods, such as those implemented in the I-TASSER (Iterative Threading ASSEmbly Refinement) server, build three-dimensional models based on multiple threading alignments and iterative structure assembly simulations. hep.com.cn This approach has been used to generate a reliable in silico model of the NIa-Pro from Arabidopsis thaliana for further computational studies, such as molecular dynamics simulations. hep.com.cn These simulations can provide insights into the dynamic behavior of the protein and its mutants, helping to understand allosteric regulation and the communication pathways between different parts of the protein. hep.com.cn The rise of artificial intelligence-based methods like AlphaFold has further revolutionized protein structure prediction, offering the potential for highly accurate models even in the absence of close homologous structures. mdpi.com

Domain Organization and Inter-domain Interactions

The potyviral Nuclear Inclusion a (NIa) protein is a multifunctional polyprotein that is primarily composed of two distinct domains: the viral protein genome-linked (VPg) domain at the N-terminus and a chymotrypsin-like protease (NIa-Pro) domain at the C-terminus. ebi.ac.ukfrontiersin.orgnih.gov These two domains are connected by a linker region that contains an inefficiently processed self-proteolytic cleavage site. frontiersin.orgnih.gov This inefficient cleavage is a key regulatory feature, ensuring that the predominant form of the protein in infected cells is the stable VPg-Pro polyprotein intermediate. nih.govnih.gov This precursor, along with the mature, cleaved domains, accumulates mainly in the nucleus of the host cell. nih.gov The bifunctional nature of NIa allows it to participate in a wide array of processes crucial for the viral life cycle, from genome replication to polyprotein processing. frontiersin.orgnih.gov

Characterization of the Protease Domain and its Functional Boundaries

The C-terminal NIa-Pro domain is a cysteine protease that performs the majority of the proteolytic cleavages on the large viral polyprotein, processing it at seven distinct sites. ebi.ac.uknih.gov Structurally, the NIa-Pro domain, which is approximately 250 amino acids long, adopts a fold characteristic of trypsin-like serine proteases, featuring a two-domain antiparallel β-barrel structure. ebi.ac.uk Despite this structural similarity, its catalytic mechanism relies on a cysteine residue as the nucleophile instead of a serine. nih.gov

The active site is located at the interface between the two subdomains and comprises a conserved catalytic triad of Histidine (His), Aspartate (Asp), and Cysteine (Cys). ebi.ac.ukresearchgate.net Mutational analyses of these residues in the NIa proteinase from Pepper vein banding virus (PVBV) and other potyviruses have confirmed their essential role in proteolysis; altering any of these residues results in a complete loss of proteolytic activity. researchgate.net In addition to its primary proteolytic function, the NIa-Pro domain exhibits non-specific RNA-binding capabilities and interacts with the viral RNA-dependent RNA polymerase (NIb), an interaction critical for genome replication. ebi.ac.ukfrontiersin.org

Table 1: Catalytic Triad Residues of Pepper Vein Banding Virus (PVBV) NIa-Pro
ResiduePositionFunctionEffect of Mutation
Histidine (His)46General base, activates the Cys nucleophileComplete loss of proteolytic activity
Aspartate (Asp)81Orients the His residueComplete loss of proteolytic activity
Cysteine (Cys)151Nucleophile for peptide bond cleavageComplete loss of proteolytic activity

Role of Other Domains (e.g., VPg-linked domain) in Overall Protein Function and Stability

The N-terminal VPg domain is a small, versatile protein that is covalently linked to the 5' end of the viral RNA genome. nih.govwikipedia.org This linkage is fundamental for its role as a primer during the initiation of viral RNA synthesis. wikipedia.orgnih.gov Beyond its priming function, the VPg domain is implicated in multiple stages of the viral infection cycle, including viral replication, translation, and movement between host cells. nih.govmdpi.com A critical function of VPg is its ability to recruit host translation initiation factors, such as eIF4E, effectively hijacking the host's cellular machinery for viral protein synthesis. nih.govwikipedia.org

The VPg domain also plays a direct role in the regulation and stability of the entire NIa protein. It contains a nuclear localization signal, mapped to amino acid residues 40-49 in Tobacco etch virus (TEV), which is responsible for transporting the NIa polyprotein into the nucleus. nih.gov Furthermore, the VPg domain allosterically enhances the catalytic activity of the attached NIa-Pro domain. nih.govcore.ac.uk The presence of the VPg domain, either in cis (as part of the VPg-Pro polyprotein) or supplied in trans (as a separate molecule), increases the turnover rate of the protease, highlighting a significant inter-domain interaction that modulates function. core.ac.uk The slow, regulated cleavage of the VPg-Pro linker is itself a stability feature, ensuring a sustained pool of the multifunctional precursor protein. nih.gov

Conformational Changes and Dynamic Behavior during Catalysis or Protein-Protein Interactions

The dynamic interplay between the VPg and NIa-Pro domains is a key aspect of the NIa protein's function and regulation. The suboptimal nature of the cleavage site separating the two domains ensures that the processing is slow, a feature believed to serve a regulatory role in the viral life cycle. nih.gov Mutants designed to have accelerated internal proteolysis show defects in genome amplification, which supports the hypothesis that the controlled release of the mature domains is critical for proper function. nih.gov

The interaction between the VPg and NIa-Pro domains directly modulates the protease's catalytic efficiency through conformational changes. Research on the PVBV NIa-Pro has demonstrated that the presence of the VPg domain significantly enhances the protease's turnover number. core.ac.uk This suggests that the binding of VPg to NIa-Pro induces subtle conformational adjustments within the protease's active site pocket, optimizing it for catalysis. The signal for this modulation is proposed to be relayed from the protein surface to the active site via key residues, such as Tryptophan-143. core.ac.uk This allosteric regulation is observed whether the domains are physically linked or interact as separate proteins, with a more pronounced effect in the latter case. core.ac.uk These dynamic conformational shifts, driven by inter-domain and protein-protein interactions, are crucial for controlling the timing and activity of the NIa protein throughout the infection process.

Table 2: Enhancement of PVBV NIa-Pro Catalytic Activity by the VPg Domain
Interaction TypeDescriptionFold-Increase in Turnover Number (kcat)
cisVPg and NIa-Pro domains are part of the same polyprotein (VPg-Pro).~2-fold
transVPg domain is supplied as a separate protein to NIa-Pro.~7-fold

Enzymatic Mechanisms and Substrate Specificity of Potyviral Ni a Like Protein

Cysteine Protease Activity: Mechanism of Polyprotein Processing

The NIa protease is the primary enzyme responsible for the maturation of the potyviral polyprotein, cleaving it at seven specific sites through both cis- and trans-acting mechanisms. biorxiv.orgnih.gov This proteolytic activity is central to the temporal and spatial regulation of viral protein function. The enzyme belongs to the family of chymotrypsin-like cysteine proteases, sharing a structural fold with cellular serine proteases like chymotrypsin (B1334515) but utilizing a cysteine residue as the primary nucleophile. biorxiv.org

The catalytic mechanism of NIa-Pro follows a pathway characteristic of cysteine proteases. The process is initiated by the deprotonation of the thiol group of the active site cysteine residue by a nearby histidine residue, which acts as a general base. This deprotonation significantly enhances the nucleophilicity of the cysteine's sulfur atom.

The activated thiolate anion then executes a nucleophilic attack on the carbonyl carbon of the scissile peptide bond within the substrate. This attack leads to the formation of a tetrahedral intermediate, a transient high-energy state where the carbonyl carbon is bonded to four substituents. The negative charge on the oxygen atom of the carbonyl group is stabilized by an "oxyanion hole," a region of the enzyme's active site that contains positively charged or hydrogen-bond-donating residues.

The tetrahedral intermediate then collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond, leading to the cleavage of the bond and the release of the C-terminal portion of the substrate. This results in the formation of an acyl-enzyme intermediate, where the N-terminal portion of the substrate is covalently attached to the cysteine residue via a thioester bond.

The final step is deacylation, where a water molecule, activated by the histidine residue (again acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme.

The catalytic activity of the NIa protease is dependent on a conserved catalytic triad (B1167595) of amino acid residues: Cysteine (Cys), Histidine (His), and Aspartic acid (Asp). nih.gov In the Tobacco Vein Mottling Virus (TVMV) NIa protease, these residues have been identified as His-46, Asp-81, and Cys-151. nih.gov

Cysteine: As detailed above, the cysteine residue provides the nucleophilic thiol group that directly participates in the cleavage of the peptide bond. Site-directed mutagenesis studies have shown that replacing this cysteine with alanine (C151A) completely abolishes proteolytic activity. nih.gov Substitution with serine (C151S), which mimics the catalytic residue of serine proteases, results in a drastic reduction in catalytic efficiency, highlighting the critical and specific role of the cysteine. nih.gov

Histidine: The histidine residue functions as a general acid-base catalyst. It accepts a proton from the cysteine's thiol group to activate it for nucleophilic attack and later donates a proton to the leaving amino group during peptide bond cleavage. Mutations of the catalytic histidine (e.g., H46R and H46A in TVMV NIa) lead to a complete loss of enzymatic activity. nih.gov

Aspartic acid: The aspartic acid residue is crucial for orienting the histidine residue and modulating its pKa, ensuring it can efficiently act as a general base. It forms a hydrogen bond with the histidine, which helps to properly position the histidine's imidazole (B134444) ring for proton abstraction from the cysteine. Mutation of this aspartate to asparagine (D81N) completely eliminates activity, while substitution with glutamate (D81E) significantly reduces substrate binding and catalytic efficiency. nih.gov

Substrate Recognition and Cleavage Specificities

The NIa protease exhibits a high degree of substrate specificity, recognizing and cleaving distinct amino acid sequences within the viral polyprotein. This specificity is crucial for the correct processing of the polyprotein and the production of functional viral proteins.

The cleavage sites for NIa proteases from different potyviruses, while sharing some common features, have distinct consensus sequences. nih.gov This specificity ensures that one potyviral protease generally does not efficiently process the polyprotein of another. nih.gov The recognition sequence spans several amino acid positions on the N-terminal side of the cleavage site (P sites) and the C-terminal side (P' sites).

VirusConsensus Cleavage Site SequenceMost Conserved Positions
Plum Pox Virus (PPV) [EQN]xVxH[QE]/[STGA]P1, P2, P4
Turnip Mosaic Virus (TuMV) xxVxH[QE]/[AST]P1, P2, P4
Tobacco Etch Virus (TEV) Ex[VIL]Yx[QE]/[SG]P1, P3, P6

Data compiled from multiple sources. nih.govnih.gov

A broader analysis of 135 potyvirus polyprotein sequences has refined the general consensus sequence for NIa-Pro cleavage sites to Y-[eyr]-[Hf]-[Qe]/[sga]. plos.org

The selectivity and efficiency of cleavage are determined by the specific amino acid residues at various positions within the recognition sequence. While a general consensus exists, there is notable variation in amino acid preference at each of the seven NIa-Pro cleavage sites within a single polyprotein. plos.org

For instance, at the P1 position (immediately preceding the cleavage site), Glutamine (Gln) is highly dominant in most cleavage sites. researchgate.net However, at the VPg/NIa-Pro junction, Glutamic acid (Glu) is universally present. researchgate.net Similarly, at the P2 position, Histidine (His) is prevalent, but it is absent at the NIa-Pro/NIb-RdRp junction, where Glutamic acid is more common. researchgate.net At the P1' position (immediately following the cleavage site), small amino acids like Serine, Glycine, and Alanine are strongly preferred. researchgate.net

These differential preferences suggest that each cleavage site is finely tuned for specific proteolytic processing, likely influencing the rate and order of polyprotein maturation. plos.org The carboxy-terminal 150 amino acids of the NIa protein are thought to contain the primary determinants for recognizing a specific cleavage site sequence. nih.gov

Kinetic Characterization of Proteolytic Activity

Kinetic studies on NIa proteases from different potyviruses reveal variations in their substrate affinity and catalytic rates.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
TuMV NIa-Pro MCA-QA-DNP peptide122.74.9 x 10-2399.3
TEV NIa-Pro (Wild-Type) TENLYFQSGTRRW--1.20 x 103
TEV NIa-Pro (uTEV3 Mutant) ENLYFQSG--6.82 x 103

Data compiled from multiple sources. nih.govnih.gov

Studies on the TVMV NIa protease have shown that mutations in the catalytic triad can significantly impact these kinetic parameters. For example, the D81E mutation resulted in an 8-fold increase in Km and a 4.7-fold decrease in kcat, indicating reduced substrate binding and catalytic turnover. nih.gov The C151S mutation led to a dramatic 1,260-fold decrease in kcat. nih.gov These findings underscore the critical role of the conserved catalytic residues in maintaining the high efficiency of the NIa protease.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, kcat)

Kinetic parameters have been extensively studied for the Tobacco Etch Virus (TEV) protease, a well-characterized NI(a)-like protein. Studies using fluorogenic peptide substrates have determined the kinetic constants for the native enzyme and for mutants designed to improve stability and reduce autolysis (the process of self-cleavage). For instance, mutations at the S219 position, a site of autolysis, have been shown to impact catalytic activity. While the Km values of these mutants remain similar to the native enzyme, indicating comparable substrate binding affinity, the kcat values can differ significantly. nih.gov One study found that a mutant TEV protease (T17S/N68D/I77V+S219V) exhibited a 50-fold greater kcat than the native control protease. nih.gov

Kinetic studies on the NIa-Pro from Plum Pox Virus (PPV) have also been conducted. The Km for the mature PPV protease (Pro) was estimated to be 20.6 µM, while an intermediate form containing the VPg domain (VPg-Pro) showed a slightly higher affinity with a Km of 15.6 µM. researchgate.net This suggests that the presence of the linked VPg domain may enhance substrate binding.

Table 1: Steady-State Kinetic Parameters of NI(a)-like Proteases
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Native TEV Protease (Control)5-FAM-ENLYFQG-EDDNP148.4 ± 16.30.06 ± 0.002404
TEV Protease (S219N mutant)5-FAM-ENLYFQG-EDDNP152.1 ± 19.40.54 ± 0.023550
TEV Protease (S219V mutant)5-FAM-ENLYFQG-EDDNP163.4 ± 15.80.62 ± 0.023794
PPV Protease (Pro)MCA-QA-DNP peptide20.6N/AN/A
PPV VPg-Pro (E2049A mutant)MCA-QA-DNP peptide15.6N/AN/A

Data for TEV Protease adapted from Fang et al., 2015. nih.gov Data for PPV Protease adapted from research findings on recombinant potyvirus proteases. researchgate.net N/A indicates data not available in the cited source.

Influence of Biochemical Conditions (e.g., pH, temperature, ionic strength) on Enzyme Activity

The catalytic activity of NI(a)-like proteases is significantly influenced by the biochemical environment. Understanding these dependencies is essential for predicting enzyme function in vivo and for optimizing its use in biotechnological applications.

pH: NI(a)-like proteases generally exhibit robust activity over a broad pH range. For TEV protease, the optimal pH range is typically between 6.0 and 9.0. jh.edunih.govneb.com While it maintains a relatively flat activity profile across this range, maximal activity is most frequently observed at pH 8.0. jh.edunih.gov Similarly, the NIa protease from Tobacco Vein Mottling Virus (TVMV) displays a bell-shaped pH-activity profile with a maximum at approximately pH 8.3, with sharp declines in activity below pH 6.6 and above pH 9.2, implicating the involvement of a histidine residue in catalysis. nih.gov

Temperature: The enzymatic activity of NI(a)-like proteases is temperature-dependent. TEV protease reaches its maximal activity at 34°C. jh.eduigem.org However, it retains significant activity at lower temperatures, making it a versatile tool for protein purification where lower temperatures are often required to maintain the stability of the target protein. Its activity at 20°C (room temperature) is approximately three times greater than its activity at 4°C. jh.eduigem.orgresearchgate.net

Ionic Strength and Additives: The ionic strength of the buffer can modulate protease activity. For TEV protease, optimal activity is observed in solutions with a sodium chloride (NaCl) concentration of 0.2 M or less. neb.com The enzyme's activity is reduced by about 50% in the presence of 0.5 M NaCl. jh.eduigem.org The enzyme is also sensitive to certain metal ions; its activity is inhibited by zinc (Zn²⁺) at concentrations of 5 mM or greater and by copper (Cu²⁺) at 1 mM or greater. neb.com However, the enzyme is not adversely affected by additives like glycerol or sorbitol up to 40% (w/v) and is compatible with various buffering agents, including Tris-HCl, phosphate, and MES. jh.edunih.gov

Table 2: Optimal Biochemical Conditions for TEV Protease Activity
ParameterOptimal Range/Value
pH6.0 - 9.0 (Maximal at ~8.0)
Temperature34°C (Maximal)
Ionic Strength (NaCl)≤ 0.2 M

Regulation of this compound Activity

The proteolytic activity of the this compound is tightly regulated to ensure the correct temporal and spatial processing of the viral polyprotein, which is essential for a successful infection cycle. This regulation occurs through several mechanisms, including autocatalysis, potential post-translational modifications, and interactions with other viral and host-encoded factors.

Analysis of Autocatalytic Cleavage and Activation Processes

The primary function of NIa-Pro is to process the viral polyprotein at seven distinct cleavage sites. nih.govmdpi.com This processing occurs through both cis- and trans-cleavage mechanisms. In cis-cleavage, the protease cleaves itself from the polyprotein. The NIa protein itself is a precursor composed of an N-terminal VPg (Viral protein genome-linked) domain and the C-terminal protease (Pro) domain. frontiersin.org These two domains are separated by an internal cleavage site that the protease acts upon.

This self-cleavage at the VPg/NIa-Pro junction is known to be inefficient. frontiersin.org As a result, in infected cells, the NIa protein exists as a mixture of the full-length VPg-Pro precursor and the individual, mature VPg and NIa-Pro proteins. This incomplete processing is a form of regulation, as the precursor and the mature protease may have different activities or functions. The differential processing rates at the seven cleavage sites within the potyvirus polyprotein suggest that the sequence context of each site is finely tuned to control the timing of protein release. plos.org For example, analysis of numerous potyvirus sequences revealed that while most cleavage sites have a glutamine residue at the P1 position (immediately before the scissile bond), the VPg/NIa-Pro junction exclusively contains a glutamic acid at this position, contributing to its unique processing characteristics. plos.org

Impact of Post-translational Modifications on this compound Activity

Viruses frequently co-opt host cellular machinery to induce post-translational modifications (PTMs) on viral proteins, thereby regulating their function, stability, or localization. mdpi.com While direct evidence of PTMs on the this compound itself is not extensively documented, the modification of other potyviral proteins is well-established, suggesting NIa-Pro is also a potential target for host enzymes.

For example, the coat protein (CP) of Plum Pox Virus has been shown to be extensively modified by both phosphorylation and O-GlcNAcylation in various hosts, including its natural host Prunus persica. mdpi.com These modifications occurred on both assembled viral particles and unassembled CP, and were found across different viral strains, indicating a conserved and functionally important strategy. mdpi.com Since these PTMs are catalyzed by host kinases and transferases, it is plausible that the this compound, which also interacts with numerous host factors and localizes to different cellular compartments, could be similarly modified. Such modifications could potentially alter its catalytic activity, substrate specificity, or interaction with regulatory partners, providing a dynamic layer of control over polyprotein processing.

Modulation by Viral or Host Factors

The activity of the this compound is modulated through intricate interactions with both other viral proteins and host cellular components.

Viral Factors: The activity of the NIa-Pro can be influenced by other viral proteins. The unprocessed VPg-Pro precursor form has been shown to have enhanced proteolytic activity compared to the mature protease alone, suggesting the VPg domain allosterically modulates the protease domain. nih.gov Furthermore, NIa-Pro interacts with the viral RNA-dependent RNA polymerase (NIb), an interaction that is critical for viral genome replication. frontiersin.orgfao.org This places the protease at the heart of the viral replication complex, where its activity can be coordinated with RNA synthesis.

Host Factors: NI(a)-like proteases are not confined to cleaving the viral polyprotein; they can also target host proteins to manipulate the cellular environment for the benefit of the virus. nih.govnih.gov For instance, the NIa-Pro of Pepper Mottle Virus acts as a pathogenicity determinant by suppressing the host's antiviral defenses. It achieves this by reversing transcriptional gene silencing (TGS) through a reduction in DNA methylation of the host genome. frontiersin.org Proteomic studies have identified dozens of host proteins that interact with TEV NIa-Pro, including proteins involved in stress response, metabolism, and photosynthesis. frontiersin.org The cleavage of specific host proteins can disrupt cellular processes that would otherwise impede viral infection. For example, the cleavage of a host histone reader protein, AtEML2, by the NIa proteases of PPV and Turnip Mosaic Virus (TuMV) has been confirmed in vivo. nih.govnih.gov This ability to interact with and cleave host factors represents a critical mechanism for the regulation and broader function of the this compound beyond simple polyprotein processing.

Biological Functions and Roles in the Potyviral Replication Cycle

Essentiality in Viral Polyprotein Processing

The potyviral genome is expressed as a single, large polyprotein that must be cleaved into individual, functional proteins for the virus to replicate and assemble new virions. plos.orgnih.gov The NIa protein is the main protease responsible for the majority of these cleavage events. nih.govmdpi.com

The NIa protease (NIa-Pro) is responsible for processing seven of the nine cleavage sites within the potyvirus polyprotein. nih.govplos.org This proteolytic activity occurs through both cis- (cleaving itself from the polyprotein) and trans- (cleaving other sites in the polyprotein) mechanisms. nih.gov The timely and precise cleavage of the polyprotein releases a cascade of mature viral proteins, each with specific roles in the infection cycle. These proteins include structural components like the Coat Protein (CP) and non-structural proteins essential for replication, such as the RNA-dependent RNA polymerase (NIb). mdpi.com

The specificity of NIa-Pro is dictated by a consensus cleavage site sequence in the polyprotein substrate. researchgate.net While there are variations among different potyviruses, a general consensus sequence has been identified. For instance, the Plum Pox Virus (PPV) NIa protease recognizes the consensus sequence [EQN]xVxH[QE]/[STGA]. nih.gov Analysis of numerous potyvirus polyproteins has led to a more refined consensus sequence of Y-[eyr]-[Hf]-[Qe]/[sga]. nih.gov The amino acid preferences can vary at each of the seven cleavage sites, suggesting a fine-tuning of the proteolytic process for differential regulation of protein release. researchgate.net

Table 1: NIa-Pro Cleavage Sites in the Potyviral Polyprotein

Cleavage Junction Description
P3/6K1 Release of the P3 protein and the 6K1 peptide. nih.gov
6K1/CI Release of the 6K1 peptide and the Cylindrical Inclusion protein. nih.gov
CI/6K2 Release of the Cylindrical Inclusion protein and the 6K2 peptide. nih.gov
6K2/VPg Release of the 6K2 peptide and the Viral protein genome-linked. nih.gov
VPg/NIa-Pro cis-cleavage to release the VPg-NIa-Pro precursor. nih.gov
NIa-Pro/NIb Release of the NIa protease and the Nuclear Inclusion b (RNA-dependent RNA polymerase). nih.gov
NIb/CP Release of the Nuclear Inclusion b protein and the Coat Protein. nih.gov

The proteolytic activity of NIa-Pro is fundamental for the temporal regulation of viral gene expression. The controlled release of functional proteins ensures that the various stages of the viral life cycle proceed in an orderly manner. mdpi.com For instance, the early release of replication-associated proteins is critical for the amplification of the viral genome. The NIa protein itself, in its various forms (including the precursor VPg-Pro), interacts with the viral RNA-dependent RNA polymerase (NIb) and the viral RNA, directly stimulating viral RNA replication. nih.govasm.org The presence of the VPg domain enhances the protease activity of NIa. nih.gov

Disruption of NIa-Pro activity through mutations has been shown to severely impair or abolish viral genome amplification, highlighting its essential role in the replication process. asm.org Therefore, the proteolytic processing by NIa-Pro is a critical upstream event that directly dictates the progression of viral replication and the subsequent synthesis of viral components.

Involvement in Viral Assembly and Transmission

Beyond its role in producing the necessary viral proteins, NIa-Pro has been implicated in the later stages of the viral infection cycle, including the assembly of new virus particles and their transmission to new hosts.

While the Coat Protein (CP) is the primary structural component of the virion, the proper processing and availability of CP are entirely dependent on the proteolytic activity of NIa-Pro. mdpi.com The cleavage of the NIb/CP junction by NIa-Pro releases the CP monomers, which can then encapsidate the viral RNA to form new virions. plos.org Some studies suggest that NIa-Pro may also play a more direct role in virion assembly. For instance, the NIa protease of Wheat streak mosaic virus has been identified as a determinant of superinfection exclusion, a phenomenon that can be related to the control of viral assembly and movement. asm.org The precise mechanisms by which NIa-Pro might directly influence virion structure are still under investigation.

Potyviruses are primarily transmitted by aphids in a non-persistent manner. nih.govcabidigitallibrary.org This mode of transmission requires a helper component protein (HC-Pro) that acts as a bridge between the virion's coat protein and the aphid's stylet. researchgate.net While HC-Pro is the primary factor in aphid transmission, NIa-Pro can indirectly and directly influence this process. Indirectly, the efficient production of all viral components, including CP and HC-Pro, through polyprotein processing by NIa-Pro is essential for the formation of transmissible virions. mdpi.com

More directly, the NIa-Pro of some potyviruses, such as Turnip mosaic virus (TuMV), has been shown to enhance the performance of the aphid vector. nih.govasm.org The TuMV NIa-Pro can disrupt the plant's ethylene-dependent defense responses, which in turn improves the growth and reproduction of the aphid vector, Myzus persicae. nih.govasm.org This manipulation of the host plant's physiology by NIa-Pro creates a more favorable environment for the aphid vector, thereby increasing the efficiency of viral transmission.

Contribution to Viral Pathogenesis in Plant Hosts

The NIa protein is a significant factor in the development of disease symptoms in infected plants. frontiersin.orgnih.gov Its pathogenic effects are multifaceted, stemming from its proteolytic activity on host proteins and its ability to interfere with host defense mechanisms.

The NIa-Pro of Pepper mottle virus (PepMoV) has been identified as a pathogenicity determinant. frontiersin.orgnih.gov When expressed in plants, it can induce severe mosaic symptoms and a hypersensitive-like response. frontiersin.org Furthermore, PepMoV NIa-Pro can suppress the host's transcriptional gene silencing (TGS), a key antiviral defense mechanism, by reducing DNA methylation of the plant genome. frontiersin.orgasm.org This interference with the host's epigenetic regulation represents a novel mechanism by which a plant RNA virus can counteract host defenses. frontiersin.org

The NIa protease of Potato virus Y (PVY) is an elicitor of the Ry resistance gene in potato, and its proteolytic activity is required for this function. nih.govasm.org This suggests that the cleavage of a specific host protein by NIa-Pro may trigger the plant's defense response. nih.gov Additionally, NIa-Pro from different potyviruses can induce a range of symptoms, such as the vein necrosis in tobacco caused by certain PVY isolates. frontiersin.orgnih.gov The interaction of NIa-Pro with a multitude of host proteins involved in stress responses, metabolism, and photosynthesis further underscores its central role in viral pathogenesis. nih.govnih.gov

Modulation of Host Cellular Processes to Favor Viral Replication

NIa and NIb proteins actively commandeer host cellular processes to create a favorable environment for viral replication. They achieve this primarily by interacting with and recruiting a multitude of host proteins to the sites of viral replication.

The NIb protein, acting as the viral RdRp, is a key recruiter of host factors essential for the formation of functional viral replication complexes (VRCs). nih.govnih.gov It interacts with numerous cellular proteins, effectively hijacking them to support viral multiplication. researchgate.net For example, a poly(A)-binding protein (PABP) from cucumber was identified as one of the first host factors to interact with the NIb of a potyvirus, highlighting the virus's strategy to co-opt the host's translation and RNA stability machinery. nih.gov Similarly, NIb is known to recruit host RNA helicases and other factors to the VRC. researchgate.net

The NIa protein, particularly its protease domain (NIa-Pro), also plays a significant role in modulating the host environment. nih.govasm.org The NIa-Pro of Pepper mottle virus acts as a pathogenicity determinant by inhibiting transcriptional gene silencing and reversing global DNA methylation in the host plant, which are key epigenetic defense mechanisms. nih.govfrontiersin.org Furthermore, evidence suggests that potyviral NIa proteases can cleave specific host proteins, a strategy that likely disrupts normal cellular functions and suppresses antiviral responses. nih.govasm.org

Table 1: Host Cellular Proteins Interacting with Potyviral NIa/NIb

Viral Protein Interacting Host Protein Host Protein Function Consequence of Interaction
NIb Poly(A)-binding protein (PABP) RNA stability, translation Promotion of viral RNA stability and translation
NIb RNA helicases (e.g., AtRH9) RNA metabolism, unwinding Facilitation of viral RNA replication
NIb Eukaryotic elongation factor 1A (eEF1A) Protein synthesis Enhancement of viral protein production
NIb Heat shock cognate 70-3 (Hsc70-3) Protein folding, stress response Aiding in VRC assembly and function
NIa-Pro EMSY-like proteins (e.g., AtEML2) Histone readers, pathogen resistance Cleavage of host protein, potential disruption of defense signaling
NIa-Pro Host translation machinery Protein synthesis Manipulation of host translation for viral benefit

Interaction with and Subversion of Plant Host Defense Mechanisms

A critical function of the NIa and NIb proteins is to counteract the plant's innate immune system. Potyviruses have evolved sophisticated mechanisms, mediated by these proteins, to evade or suppress host defenses.

NIb plays a direct role in suppressing a major plant immune signaling pathway. It interacts with proteins of the sumoylation pathway to inhibit the NPR1-mediated defense response, a cornerstone of systemic acquired resistance in plants. nih.govnih.govresearchgate.net This interaction is a clear example of an evolutionary arms race between the virus and its host. nih.govnih.gov

However, this interaction can also work against the virus. In some host plants, the NIb protein is recognized as an avirulence (Avr) factor by specific host resistance (R) proteins, such as Pvr4. nih.govresearchgate.net This recognition triggers a potent defense response known as effector-triggered immunity (ETI), which can halt the viral infection. nih.govnih.gov

Plants also employ selective autophagy as a defense mechanism to target and degrade viral components. The host protein Beclin1 can interact with NIb, leading to either direct inhibition of its polymerase activity or targeting of the entire NIb-containing VRC for autophagic degradation. nih.govresearchgate.net

The NIa protease also contributes to subverting host defenses. The NIa-Pro of Turnip mosaic virus (TuMV) has been shown to disrupt the ethylene-dependent plant defense pathway, which not only aids the virus but also enhances the performance of its aphid vector. nih.gov

Table 2: NIa/NIb Engagement with Plant Host Defense Mechanisms

Viral Protein Host Defense Pathway/Component Viral Action Outcome for Virus
NIb NPR1-mediated immunity (SUMO pathway) Interacts with and suppresses pathway components Inhibition of systemic acquired resistance
NIb Effector-Triggered Immunity (ETI) via R-genes (e.g., Pvr4) Acts as an avirulence factor, recognized by R-protein Elicitation of a strong defense response, infection halted
NIb Selective Autophagy (via Beclin1) Targeted for degradation Attenuation of viral infection
NIa-Pro Ethylene (B1197577) defense signaling Disrupts the pathway Suppression of defense, promotion of vector performance

Subcellular Localization and Trafficking within Infected Plant Cells

The precise subcellular localization and dynamic movement of NIa and NIb are critical for their functions in viral replication and host interaction. Although potyviral replication occurs in the cytoplasm, both proteins exhibit complex trafficking patterns that include significant accumulation within the nucleus.

Dynamic Movement and Compartmentalization within Cytoplasmic Inclusions

The primary sites of potyvirus genome replication are viral replication complexes (VRCs), which are membrane-bound structures formed in the cytoplasm of infected cells. nih.gov These VRCs are initially associated with the endoplasmic reticulum and may later involve chloroplasts to facilitate robust viral replication. researchgate.net

NIb, as the core RdRp, is recruited to these cytoplasmic VRCs. researchgate.net It is here that NIb carries out the synthesis of new viral RNA genomes. Several other viral proteins, including NIa, are also components of the VRCs, forming a multi-protein complex necessary for efficient replication. nih.govtaiwanphytopath.org The recruitment of NIb to these membrane-associated sites is thought to be mediated through interactions with other viral proteins, such as the protease domain of the NIa precursor. taiwanphytopath.org

Role of Nuclear Inclusion Bodies (NIbs) in Viral Replication Complexes

A distinctive feature of potyvirus infection is the accumulation of NIa and NIb in the nucleus, despite the cytoplasmic location of RNA replication. nih.gov Both proteins possess nuclear localization signals (NLSs) that facilitate their transport into the nucleus, where they coalesce to form large, characteristic amorphous or crystalline structures known as nuclear inclusions (NIs). nih.gov

The nuclear phase of these proteins is essential for a successful infection cycle. Studies have shown that mutations preventing the nuclear translocation of NIb abolish the virus's ability to infect the host, indicating a crucial, non-replicative role within the nucleus. researchgate.net One key nuclear event is the sumoylation of NIb. This post-translational modification, which occurs in the nucleus, promotes the subsequent relocalization of NIb back to the cytoplasm. nih.govresearchgate.net This trafficking is a strategic move by the virus, as the sumoylated NIb is then able to effectively suppress the NPR1-mediated immune response in the cytoplasm. nih.govresearchgate.net Therefore, the nucleus acts as a critical staging ground for modifying NIb to function as an effective suppressor of host immunity. The interaction between NIa and NIb is fundamental to their functions and occurs in both the nucleus, where they form inclusions, and in the cytoplasmic VRCs. taiwanphytopath.org

Interactions of Potyviral Ni a Like Protein with Host Factors

Identification of Interacting Host Proteins

Identifying the spectrum of host proteins that interact with potyviral NIa and its domains is fundamental to understanding the molecular mechanisms underlying potyvirus infection. Various approaches have been employed to map this intricate interaction network.

Proteomic techniques have been instrumental in globally identifying host proteins that associate with potyviral NIa. Affinity Purification followed by Mass Spectrometry (AP-MS) is a prominent method used for this purpose. In studies involving Tobacco etch virus (TEV), a representative potyvirus, infectious clones were constructed with affinity tags on the VPg or NIa-Pro domains of NIa. nih.govresearchgate.netnih.gov Using AP-MS with these tagged viral proteins in Arabidopsis thaliana, researchers identified a significant number of host proteins forming complexes that included TEV NIa products. One study identified 232 different Arabidopsis thaliana proteins interacting with TEV NIa domains. nih.govresearchgate.net These targeted host proteins were found to be primarily involved in processes such as response to stress, metabolism, photosynthesis, and protein localization. nih.govresearchgate.net

Yeast Two-Hybrid (Y2H) systems have also been widely utilized to explore binary protein-protein interactions involving potyviral NIa. This system allows for screening cDNA libraries from host plants to find potential interacting partners. Y2H has been used to study interactions between viral proteins, such as NIa and the RNA-dependent RNA polymerase (NIb). taiwanphytopath.org Furthermore, Y2H screens have been conducted using potyviral NIa-Pro as bait to identify interacting host proteins in specific plant species like Carica papaya. frontierspartnerships.org A high-throughput Y2H screen involving Turnip mosaic virus (TuMV) and Arabidopsis thaliana identified 378 novel virus-host protein-protein interactions, highlighting the extensive nature of these viral-host networks. researchgate.net

Following the identification of potential interacting partners through proteomic screens, functional validation is essential to confirm the biological relevance of these interactions during viral infection. Various methods are employed to validate these interactions and assess their impact on viral and host processes.

One approach involves using mutant viruses with altered NIa proteins that affect host interaction. For instance, a study utilizing a Saccharomyces cerevisiae two-hybrid assay isolated conditional TEV NIa mutants with temperature-sensitive defects in interacting with NIb. nih.gov Introducing one of these mutations (N393D) into a recombinant TEV strain resulted in a temperature-sensitive genome amplification phenotype, providing strong evidence that the interaction between NIa and NIb is important for TEV genome replication. nih.gov

Direct interaction between specific host proteins and NIa domains has been validated using techniques like co-immunoprecipitation or in vitro binding assays. For example, interactions between Papaya ringspot virus (PRSV) NIa-Pro and several Carica papaya proteins, including EIF3G, FBPA1, FK506BP, GTPBP, MSRB1, and MTL, were confirmed through Y2H. frontierspartnerships.org

Functional consequences of these interactions are often investigated through genetic or biochemical methods. The interaction between the VPg domain of NIa and the host eukaryotic translation initiation factors eIF4E and eIF(iso)4E has been shown to be crucial for potyvirus infection, impacting viral translation and movement. nih.govmdpi.comapsnet.org Disrupting this interaction, for example, through mutations in the 4E-binding motif of VPg, can significantly reduce viral virulence. mdpi.com Similarly, the interaction between NIa-Pro and host proteins like SAHH2 is suggested to play a role in disabling host RNA silencing, a key antiviral defense mechanism. canterbury.ac.uk

Table 1: Examples of Identified Host Proteins Interacting with Potyviral NIa or its Domains

Viral Protein/DomainInteracting Host Protein(s)Host OrganismIdentification Method(s)Proposed Functional Role in InfectionSource
NIa (Full-length)Heat shock protein 70-1, Photosystem protein LHCA3Arabidopsis thalianaAP-MSInvolved in stress response, photosynthesis, localization, and metabolism. nih.govresearchgate.net nih.govresearchgate.net
VPgG-box regulating factor 6, Mitochondrial ATP synthase δ subunit, eIF4E, eIF(iso)4EArabidopsis thalianaAP-MS, Y2HCrucial for viral replication, translation, movement; cap mimicry. nih.govresearchgate.netnih.govmdpi.comapsnet.org nih.govresearchgate.netnih.govmdpi.comapsnet.org
NIa-ProPlasma membrane aquaporin PIP2;7, Actin 7, SAHH2, PABP4, PABP8, EF1A, Methionine sulfoxide (B87167) reductase, PR-5Arabidopsis thalianaAP-MS, Y2HInvolved in stress response, metabolism, photosynthesis; disabling RNA silencing; interfering with defense. nih.govresearchgate.netnih.govcanterbury.ac.ukresearchgate.net nih.govresearchgate.netnih.govcanterbury.ac.ukresearchgate.net
NIa-ProEIF3G, FBPA1, FK506BP, GTPBP, MSRB1, MTLCarica papayaY2HInvolved in protein translation, stress response, energy metabolism, signal transduction. frontierspartnerships.org frontierspartnerships.org
NIaNIbVarious PotyvirusesY2H, In vitro bindingEssential for viral genome replication. taiwanphytopath.orgnih.gov taiwanphytopath.orgnih.gov
NIa-ProAtEML2, AtDUF707Arabidopsis thalianaIn vitro/in vivo cleavageCleavage of host proteins to modify cellular environment. nih.govresearchgate.net nih.govresearchgate.net

Molecular Mechanisms of Host-NI(a)-like Protein Interaction

Understanding the molecular mechanisms of how potyviral NIa interacts with host proteins involves dissecting the specific regions of interaction and the structural determinants governing their binding.

Studies have aimed to map the specific domains or regions within both the viral and host proteins that mediate their interaction. For the interaction between NIa and NIb, the interacting regions can vary depending on the specific potyvirus. In Tobacco vein mottling virus (TVMV), NIb interacts with the VPg domain of NIa. taiwanphytopath.org However, in Tobacco etch virus (TEV), NIb interacts with the proteinase domain of NIa. taiwanphytopath.orgnih.gov For Zucchini yellow mosaic virus (ZYMV), NIb interacts with both the VPg and proteinase domains of NIa, with a stronger interaction observed with the proteinase domain. taiwanphytopath.org The NIb-interacting region of TEV NIa has been mapped to its C-terminal proteolytic domain. nih.gov

The interaction between the VPg domain and eukaryotic translation initiation factors eIF4E and eIF(iso)4E involves the 7-methylguanosine (B147621) cap-binding region of the host factors. mdpi.com Potyviral HCpro also interacts with eIF4E/eIF(iso)4E through a conserved YXXXXLΦ motif, similar to the motif found in eIF4G. mdpi.com

Mapping of interaction interfaces can also involve mutational analysis. Introducing specific amino acid substitutions in NIa or host proteins can disrupt or alter the interaction, helping to pinpoint critical residues or regions. nih.gov

The specificity and affinity of protein-protein interactions are determined by their three-dimensional structures and the chemical properties of the amino acids at the interaction interface. While detailed structural information for many potyviral NIa-host protein complexes is still emerging, some insights are available.

The crystal structures of the NIa-Pro domain from TEV and TVMV reveal an anti-parallel β-barrel fold characteristic of chymotrypsin-like proteases. researchgate.net The NIa-Pro protein contains a conserved domain architecture present across different potyviruses, suggesting a common structural basis for its functions, including interactions. frontiersin.orgebi.ac.uk

Although challenging, molecular dynamics simulations can be used to model the potential interactions and predict binding interfaces between viral and host proteins. One study used this approach to model the interaction between NIa-pro from different potyviruses and host SAHH proteins, providing theoretical insights into potential binding. canterbury.ac.uk However, experimental validation is crucial to confirm these predictions. The specificity of potyviral NIa proteases for cleavage sites in the polyprotein, and potentially in host proteins, is determined by the shape and chemical properties of their active site and substrate-binding pockets. nih.gov

Consequences of Interactions for Viral Evasion and Host Immunity

The interactions between potyviral NIa-like protein and host factors have profound consequences for both the viral infection cycle and the host's ability to mount an effective immune response. Potyviruses have evolved sophisticated strategies involving NIa to manipulate host cellular processes and evade defense mechanisms.

Potyviral NIa targets a diverse array of host proteins involved in fundamental cellular processes such as stress response, metabolism, photosynthesis, and protein localization. nih.govresearchgate.net By interacting with these proteins, the virus can effectively reprogram the host cell environment to favor viral replication and spread. The organization of the interaction network, where NIa targets are positioned to connect with other host proteins through short paths, suggests a mechanism for efficient transmission of information within the host interactome, facilitating viral processes. nih.govresearchgate.netresearchgate.net

NIa-Pro, beyond its role in polyprotein processing, acts as a pathogenicity determinant. frontiersin.org It can interfere with host defense pathways, notably by suppressing transcriptional gene silencing (TGS), a key antiviral mechanism in plants. canterbury.ac.ukfrontiersin.org This suppression may involve the ability of NIa-Pro to interfere with global DNA methylation and potentially downregulate the expression of defense-associated proteins like AGO4. canterbury.ac.ukfrontiersin.org The interaction between NIa-Pro and host proteins such as SAHH2 is hypothesized to disable RNA silencing, allowing the virus to overcome this crucial host defense. canterbury.ac.uk

Furthermore, interactions with host proteins involved in immunity, such as the pathogenesis-related protein PR-5, may represent viral strategies to directly interfere with host defense signaling pathways. nih.gov A newly recognized consequence of potyviral NIa protease activity is the cleavage of host proteins. nih.govresearchgate.netnih.gov While the extent and full implications of host protein cleavage by NIa proteases are still being investigated, this mechanism can directly modify host cellular components to the virus's advantage, highlighting a novel layer of plant-virus interactions. nih.govresearchgate.netnih.gov Examples of host proteins shown to be cleaved by NIa proteases in vitro and/or in vivo include AtEML2 and AtDUF707. nih.govresearchgate.net

The interaction between the VPg domain and host translation initiation factors eIF4E/eIF(iso)4E is critical for initiating viral translation and also plays a role in protecting the viral RNA from degradation by host defense mechanisms. mdpi.comhelsinki.fi This interaction essentially hijacks the host's translational machinery for viral protein synthesis.

Compound Names and Identifiers

Disruption or Manipulation of Key Host Cellular Pathways by NI(a)-like Protein

Potyviral NIa, as the main protease, is responsible for processing the viral polyprotein. While the P1 and HC-Pro proteases primarily function in cis (cleaving themselves from the polyprotein), NIa cleaves the polyprotein at multiple sites in both cis and trans, generating mature viral proteins necessary for infection asm.org. Beyond its proteolytic activity on the viral polyprotein, there is evidence suggesting that potyvirus NIa proteases may also cleave host proteins, although cellular targets have not been extensively identified asm.org. Cleavage of host proteins by viral proteases is a known mechanism used by viruses to modify the cellular environment to their advantage asm.org. For instance, picornavirus 3C proteases are known to cleave hundreds of host proteins to facilitate infection asm.org.

Research has identified potential host protein targets for cleavage by the NIa protease of Plum Pox Virus (PPV) and Turnip Mosaic Virus (TuMV) based on their cleavage site consensus sequence. In vitro assays confirmed the cleavage of several Arabidopsis thaliana and Prunus persica proteins by the PPV and TuMV NIa proteases asm.org. In vivo cleavage of a tagged version of AtEML2, an EMSY-like protein involved in pathogen resistance, was also observed in plants expressing PPV or TuMV NIa proteases or infected with TuMV asm.org. Partial in vivo cleavage of AtDUF707, a membrane protein, was also shown asm.org. These findings highlight a potential mechanism by which NIa disrupts host cellular functions through direct proteolytic activity on host proteins asm.org.

Furthermore, the NIa intermediate polyprotein interacts with many host proteins through both its VPg and protease domains asm.org. The VPg domain of potyviruses is covalently linked to the 5' end of the viral genome and interacts with host translation initiation factors eIF4E and eIF(iso)4E, which are crucial for the potyvirus infection cycle asm.orgmdpi.com. This interaction is considered pivotal for viral protein synthesis mdpi.com. Recessive host genes conferring resistance to various potyviruses have been found to encode eIF4E or eIF(iso)4E asm.org.

Beyond direct cleavage and interaction with translation factors, viruses, in general, employ various strategies to manipulate host cellular processes and pathways for their replication and survival. These strategies can include altering cellular metabolism, disrupting organelle function, and interfering with signaling cascades frontiersin.orgmdpi.comresearchgate.net. While the specific details for potyviral NIa's broader impact on host cellular pathways like ubiquitination or apoptosis are not as extensively detailed in the provided results as its role in proteolysis and translation initiation interaction, other viral proteins are known to manipulate these systems asm.orgtandfonline.comnih.gov. For instance, viral proteins can interact with E3 ligases to alter substrate specificity and hijack the ubiquitination pathway asm.org. Some viral proteins also target the nucleolus, interfering with its functions including ribosome biogenesis, cell cycle regulation, and apoptosis nih.gov.

Evolutionary Biology and Comparative Genomics of Potyviral Ni a Like Protein

Phylogenetic Analysis and Origin of the NI(a)-like Protein Family

The NIa-Pro is a chymotrypsin-like cysteine protease, classified under MEROPS Clan PA, family C4. ebi.ac.uknih.gov Its evolutionary history is linked to similar proteases found in other RNA viruses and even cellular organisms.

Conservation Patterns and Divergence Across Potyviridae Species

The NIa-Pro domain exhibits a characteristic two-domain antiparallel β-barrel fold, a hallmark of trypsin-like serine proteases, despite utilizing a cysteine residue in its catalytic triad (B1167595). ebi.ac.uk The catalytic triad, consisting of His, Asp, and Cys residues, is a highly conserved motif essential for protease activity across potyviruses. ebi.ac.ukmdpi.com

Comparative analysis of NIa-Pro sequences from different potyviruses highlights this balance between conservation and divergence. For example, Pepper mottle virus (PepMoV) NIa-Pro shares 63.5% sequence identity with Potato virus Y (PVY) NIa-Pro but only 45.9% with Tobacco etch virus (TEV) NIa-Pro. frontiersin.orgnih.gov

Table 1: Illustrative Sequence Identity between NIa-Pro of Selected Potyviruses

Evolutionary Relationships with Other Viral Proteases

The NIa protease of potyviruses is closely related to the 3C proteases found in picornaviruses, a family of animal viruses. nih.govresearchgate.netwikipedia.orgebi.ac.ukoup.com This relationship suggests a shared evolutionary origin for these protease domains, which are encoded by large groups of viruses infecting a wide range of hosts, including vertebrates, invertebrates, plants, fungi, and lower eukaryotes. nih.govoup.com The presence of these related protease domains across such diverse viral lineages indicates their acquisition early in evolutionary history, followed by co-adaptation with their respective host cellular environments. nih.govoup.com

Structurally, NIa-Pro and picornavirus 3C proteases adopt a fold similar to that of cellular chymotrypsin (B1334515) serine proteases, although they utilize a cysteine as the nucleophile in their catalytic triad instead of a serine. nih.govresearchgate.netwikipedia.orgebi.ac.uk This structural homology further supports a distant evolutionary relationship with cellular proteases, suggesting convergent evolution or a very ancient common ancestor.

Evolutionary Pressures and Selective Constraints on this compound

The evolution of potyviral NIa-like protein is shaped by various selective pressures, including interactions with the host environment, particularly plant defense systems, and human-driven factors like agricultural practices and breeding for resistance.

Co-evolutionary Dynamics with Host Factors and Defense Systems

Plant viruses have a long history of co-evolution with their hosts, leading to the development of highly adapted viral proteins that manipulate host cellular processes and counteract defense responses. nih.gov The NIa-like protein is a prime example of such a multifunctional protein involved in complex co-evolutionary dynamics.

NIa-Pro interacts with numerous host proteins, influencing various aspects of the infection cycle. nih.govfrontiersin.orgfrontiersin.organnualreviews.orgfrontierspartnerships.org These interactions can involve direct binding or, importantly, the proteolytic cleavage of host proteins. nih.govresearchgate.netpnas.orgnih.gov Cleavage of host factors by NIa-Pro is a mechanism by which potyviruses can modify the cellular environment to favor viral infection, analogous to how proteases from vertebrate viruses target host proteins. nih.govresearchgate.net For instance, potyvirus NIa-Pro has been reported to cleave AtEML2, a protein involved in plant defense responses. pnas.org Sugarcane mosaic virus (SCMV) NIa-Pro targets Corn Cysteine Protease 1 (CCP1) to undermine salicylic (B10762653) acid-mediated defense in maize. nih.gov

Beyond direct cleavage, NIa-Pro can interfere with host processes through other mechanisms. Pepper mottle virus (PepMoV) NIa-Pro, for example, acts as a pathogenicity determinant and can suppress host transcriptional gene silencing (TGS) by interfering with DNA methylation. frontiersin.org The NIa protein (which includes the VPg and NIa-Pro domains) also interacts with host translation initiation factors like eIF4E and eIF(iso)4E, which are critical for viral translation and can be associated with host resistance. annualreviews.orgasm.org

Host resistance genes, such as the Ry gene in potato which confers resistance to PVY, can exert strong selective pressure on the viral genome, including the NIa-Pro. nih.govpnas.org The PVY NIa protease is an elicitor of the Ry resistance gene, and its proteolytic activity is required for this elicitation. nih.govpnas.org This suggests that the cleavage of a host protein by NIa-Pro may contribute to the activation of the plant defense response. nih.govpnas.org Consequently, mutations in NIa-Pro that alter its recognition by host resistance factors can be selected for, driving viral evolution.

Impact of Agricultural Practices and Antiviral Resistance in Plant Breeding

Human activities, particularly agricultural practices like trade and farming, have played a significant role in the spread and diversification of potyviruses globally. frontiersin.orgmdpi.comnih.gov The movement of infected plant material facilitates the introduction of viruses into new environments and host populations, providing opportunities for host shifts and the emergence of new strains or species. frontiersin.org

The development and deployment of antiviral resistance in plant breeding programs represent a major selective pressure on potyviral populations. Breeding for resistance often targets host factors essential for viral infection, such as translation initiation factors (e.g., eIF4E and eIF(iso)4E) or involves resistance genes that recognize viral proteins. pnas.organnualreviews.orgmdpi.com While these strategies can be effective, they impose strong selection pressure on the virus to evolve mechanisms to overcome this resistance.

Mutations in viral proteins that interact with or are targeted by host resistance mechanisms can lead to the breakdown of resistance. For example, changes in the NIa-Pro sequence could potentially alter its recognition by host resistance proteins or modify its interaction with host susceptibility factors, allowing the virus to infect previously resistant varieties. The selection pressure from resistant plant varieties can thus drive the evolution of specific mutations or variants within the NIa-Pro.

Genetic Variability and Mutational Analysis

Potyviruses exhibit considerable genetic variability, which contributes to their adaptability and emergence of new strains. frontiersin.orgslu.sefrontiersin.orgmdpi.com This variability is not evenly distributed across the genome; some regions are more conserved, while others are hypervariable. frontiersin.orgslu.se

While the NIa protein, particularly the protease domain, is generally considered relatively conserved compared to some other potyviral proteins like P1 or HC-Pro, studies have identified significant amino acid sequence divergence across species. frontiersin.orgnih.govslu.se Furthermore, hypervariable areas have been noted, including at the NIa protease cleavage sites. frontiersin.org

Mutational analysis provides a powerful tool to understand the functional significance of specific amino acids and regions within the NIa protein and their role in viral infection and evolution. Studies involving targeted mutations in the NIa gene have demonstrated its essential role in viral replication. nih.gov Mutations in the NIa-Pro catalytic domain can abolish its proteolytic activity, rendering the virus non-infectious.

Analysis of natural populations of potyviruses, such as Potato virus A (PVA), has identified sites within the NIa protein that are under positive selection. frontiersin.org This suggests that adaptive evolution is occurring in these regions, likely driven by interactions with the host or other environmental factors. While purifying selection acts on the majority of sites in the potyviral genome, including many in NIa, the presence of positively selected sites indicates that certain mutations provide an evolutionary advantage. frontiersin.orgfrontiersin.orgmdpi.com

Genetic variability in NIa-Pro can influence its multiple functions, including polyprotein processing efficiency, interaction with viral and host proteins, and ability to suppress host defenses or elicit resistance responses. Understanding the patterns of genetic variability and the functional consequences of mutations in NIa-Pro is crucial for predicting viral evolution and developing durable resistance strategies.

Compound Table

The focus of this article is on the protein itself and its evolutionary and genomic aspects. Therefore, a list of small molecule chemical compounds with PubChem CIDs is not applicable in this context.

Table 2: Compound Information

Analysis of Naturally Occurring Variants and Their Functional Implications

Naturally occurring variants of potyviral NI(a)-like proteins exhibit sequence diversity that contributes to the virus's ability to infect different hosts and evade host defense mechanisms frontiersin.orgnih.govmdpi.com. Comparative genomic analyses of various potyvirus species have identified regions within the NIa gene, encoding both VPg and NIa-Pro, that accumulate amino acid substitutions at varying rates frontiersin.orgnih.gov.

Studies comparing NIa-Pro sequences from different potyvirus species show that while they share a conserved domain architecture, they can be highly divergent in amino acid sequences frontiersin.org. Phylogenetic analyses of NIa-Pro sequences can group potyviruses into subclusters, reflecting their evolutionary relationships frontiersin.org.

Hypervariable areas have been identified in the potyviral genome, including within the regions encoding VPg and NIa-Pro frontiersin.orgnih.gov. These hypervariable regions are hypothesized to be related to host adaptation frontiersin.org. Analysis of nucleotide and amino acid substitutions across potyvirus genomes indicates that substitutions are not randomly distributed and preferentially accumulate in these hypervariable areas frontiersin.orgnih.gov.

Specific examples of naturally occurring variants and their functional implications include:

Variations in NIa-Pro sequences among different potyviruses can lead to differences in their ability to induce a hypersensitive response in resistant host plants. For instance, while Pepper mottle virus (PepMoV) NIa-Pro induced a hypersensitive response in Ry-mediated resistance in potato, Tobacco etch virus (TEV) NIa-Pro did not, despite sharing sequence identity plos.org.

Naturally occurring alterations in the VPg protein have been correlated with the adaptation of Turnip mosaic virus (TuMV) to new conditions mdpi.com. The VPg is an intrinsically disordered protein, and its structural flexibility may contribute to its mutational permissiveness and adaptive potential mdpi.comoup.comnih.gov.

Analysis of amino acid substitutions in NIa-Pro across different potyviruses shows contrasting patterns of variation depending on the virus species frontiersin.orgnih.gov. For some viruses like Sugarcane mosaic virus (SCMV), Plum pox virus (PPV), Leek yellow stripe virus (LYSV), Bean common mosaic virus (BCMV), and Onion yellow dwarf virus (OYDV), NIa-Pro shows higher than average genomic variation frontiersin.orgnih.gov. For several viruses, NIa-Pro accumulates sites under positive selection at a frequency higher than randomly expected, suggesting a role in adaptation nih.gov.

The VPg protein also exhibits significant amino acid polymorphism, particularly in its intrinsically disordered regions, which are nevertheless maintained across the Potyvirus genus, suggesting a functional importance in virus fitness oup.comnih.gov.

Directed Mutagenesis Studies to Probe Structure-Function Relationships and Adaptive Evolution

Directed mutagenesis has been a valuable tool for dissecting the structure-function relationships of potyviral NI(a)-like proteins and understanding their roles in the virus life cycle and adaptive evolution. Studies have focused on identifying critical residues and domains involved in protease activity, host interaction, replication, and symptom development.

For NIa-Pro, mutagenesis studies have confirmed the importance of the catalytic triad residues (His, Asp, Cys) for its protease activity psu.eduebi.ac.ukmdpi.com. Mutations in these residues abolish or significantly reduce cleavage activity psu.edu. Mutational analysis has also implicated other residues in substrate binding and recognition psu.edu. The NIa-Pro recognizes specific heptapeptide (B1575542) sequences in the polyprotein for cleavage, typically cleaving after a Gln or Glu residue psu.edu.

Directed mutagenesis has been used to investigate the role of NIa-Pro in host specificity and pathogenicity. For example, a single amino acid mutation (lysine to aspartic acid or vice versa) at position 27 in the NIa-Pro of Papaya ringspot virus (PRSV) was shown to be sufficient for switching the virus's host range between non-papaya and papaya-infecting varieties mdpi.com.

Mutagenesis studies on the VPg protein have highlighted its multifaceted roles. The interaction between VPg and host eukaryotic initiation factor 4E (eIF4E) or eIF(iso)4E is crucial for potyvirus infection annualreviews.orgoup.comnih.gov. Mutating conserved residues within the eIF4E-binding motif (YXXXLΦ) in VPg can impair viral RNA accumulation and systemic infection, even if replication in infiltrated leaves occurs nih.gov. This suggests that the VPg-eIF4E interaction is essential for efficient translation and potentially for linking replication to other stages of infection nih.gov.

Mutations in VPg have also been used in experimental evolution studies to assess the contribution of intrinsically disordered regions to adaptation oup.com. By creating variants of Potato virus Y (PVY) with modifications in the intrinsic disorder of VPg, researchers have explored how these changes impact the virus's adaptive potential to its host oup.com.

Directed mutagenesis has also provided insights into the role of NIa-Pro and VPg in superinfection exclusion (SIE). Studies have shown that both NIa-Pro and the Coat Protein (CP) can independently act as effectors of SIE in Wheat streak mosaic virus (WSMV) and Triticum mosaic virus (TriMV) asm.org. Deletion mutagenesis revealed that the entire NIa-Pro protein is required for eliciting SIE asm.org.

Protein DomainVirus SpeciesMutationObserved Effect(s)Source
NIa-ProPepper Vein Banding PotyvirusMutation of catalytic triad residues (His, Asp, Cys)Abolished or significantly reduced protease activity psu.edu
NIa-ProPapaya Ringspot Virus (PRSV)Lysine 27 to Aspartic Acid (or vice versa)Switching of host range (papaya vs. non-papaya) mdpi.com
VPgPotato virus A (PVA)Mutation of conserved Tyr and Leu in eIF4E-binding motif (YXXXLΦ)Impaired viral RNA accumulation and systemic infection nih.gov
NIa-ProWheat Streak Mosaic Virus (WSMV)Deletion of parts of the proteinAbolishment of Superinfection Exclusion (SIE) activity asm.org

These studies collectively demonstrate that both naturally occurring variation and targeted mutations in the this compound significantly impact potyvirus biology, influencing their ability to replicate, move within the host, interact with host factors, and adapt to new environments.

Methodologies for Investigating Potyviral Ni a Like Protein

Recombinant Expression and Purification Techniques

Obtaining sufficient quantities of pure, active NI(a)-like protein is crucial for detailed biochemical characterization. Recombinant expression systems are commonly employed for this purpose.

Selection and Optimization of Expression Systems (e.g., Escherichia coli, Insect Cells, Yeast)

The choice of expression system is a critical first step in recombinant protein production. Escherichia coli is a widely used host due to its rapid growth, ease of genetic manipulation, and high expression levels americanelements.comresearchgate.netnih.gov. However, expressing viral proteins in E. coli can sometimes lead to the formation of inclusion bodies, requiring refolding strategies to obtain active protein.

Other systems, such as insect cells (typically using baculovirus vectors) and yeast, offer advantages for expressing proteins that require post-translational modifications or complex folding, which E. coli may not efficiently support. Optimization of the selected expression system involves factors such as choice of vector, promoter strength, induction conditions (temperature, inducer concentration, induction duration), and host strain. These parameters are adjusted to maximize soluble protein yield and minimize degradation.

Affinity Chromatography-based Purification Strategies (e.g., Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography, Ni(II)-induced precipitation)

Affinity chromatography is a powerful technique for purifying recombinant proteins, particularly when a specific tag is fused to the protein of interest. The most common strategy for purifying recombinant this compound involves the use of a histidine tag (His-tag) fused to the N- or C-terminus of the protein. This His-tag has a high affinity for immobilized metal ions, typically nickel or cobalt, on a chromatography matrix.

Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography is a widely used affinity purification method for His-tagged proteins americanelements.comresearchgate.net. In this method, the cell lysate containing the recombinant His-tagged this compound is loaded onto a column packed with Ni-NTA resin. The His-tag binds to the immobilized nickel ions. Unbound proteins are washed away, and the His-tagged protein is then eluted using a buffer containing imidazole (B134444), which competes with the His-tag for binding to the nickel ions. The concentration of imidazole is gradually increased to elute the target protein.

Another method that can utilize Nickel(II) is Ni(II)-induced precipitation. This technique leverages the interaction between Nickel(II) ions and specific protein structures, although it is less commonly used for routine purification of His-tagged proteins compared to Ni-NTA chromatography.

Strategies for Proper Protein Folding and Obtaining Active Recombinant Protein

Obtaining functionally active recombinant this compound, especially when expressed in systems like E. coli, often requires specific strategies to ensure proper folding. If the protein forms inclusion bodies, denaturation and refolding procedures are necessary. This typically involves solubilizing the inclusion bodies in a denaturing agent (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then gradually removing the denaturant to allow the protein to refold into its native, active conformation. The refolding process can be optimized by varying factors such as temperature, pH, protein concentration, and the presence of additives like chaperones or redox reagents. For proteins expressed in the soluble fraction, optimizing expression conditions (lower temperature, slower induction) can enhance proper folding and solubility.

Functional Assays for Proteolytic Activity

Assessing the proteolytic activity of this compound is essential to understand its function in polyprotein processing. This can be done using both in vitro and cell-based assays.

In Vitro Cleavage Assays Using Synthetic Substrates or Recombinant Polyproteins

In vitro cleavage assays are performed by incubating purified recombinant this compound with a suitable substrate and monitoring the resulting cleavage products. Substrates can include synthetic peptides that mimic the natural cleavage sites within the potyviral polyprotein. These synthetic substrates are typically short peptides containing the recognition sequence for the NI(a)-like protease. Cleavage can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to separate and detect the substrate and product peptides.

Alternatively, recombinant polyproteins or portions of polyproteins containing specific cleavage sites can be used as substrates. These larger substrates more closely resemble the in vivo context and allow for the assessment of cleavage at multiple sites. Cleavage of recombinant polyproteins can be analyzed by SDS-PAGE, where the disappearance of the full-length substrate and the appearance of the expected cleavage products are observed.

Cell-Based Assays for Monitoring Polyprotein Processing in Vivo

Cell-based assays provide insights into the activity of this compound within a living cellular environment. These assays typically involve expressing the potyviral polyprotein or a reporter construct containing NI(a)-like cleavage sites in susceptible plant cells or protoplasts. The processing of the polyprotein by the endogenous or co-expressed NI(a)-like protease is then monitored. Techniques such as Western blotting with antibodies specific to different viral proteins can be used to detect the accumulation of mature cleavage products and the depletion of the uncleaved polyprotein. Immunofluorescence microscopy or reporter gene assays (if a reporter is incorporated into the cleavage site) can also be used to visualize or quantify the extent of polyprotein processing in vivo.

Molecular Techniques for Interaction Studies

Understanding the interactions of potyviral this compound with other viral proteins and host factors is fundamental to elucidating its diverse roles in processes such as polyprotein processing, replication, and movement. Various molecular techniques are utilized to identify and characterize these interactions.

Yeast Two-Hybrid and Co-immunoprecipitation for Identifying Protein-Protein Interactions

The Yeast Two-Hybrid System (YTHS) is a widely used and sensitive method for identifying protein-protein interactions. microbiologyresearch.orgmicrobiologyresearch.org This system has been extensively applied to study the interactions between potyviral proteins. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov For instance, YTHS has been used to generate protein interaction maps for various potyviruses, including Potato virus A (PVA) and Pea seed-borne mosaic virus (PSbMV). microbiologyresearch.orgmicrobiologyresearch.orgnih.govcapes.gov.br Studies using YTHS have detected interactions involving the NIa protein, such as the interaction between NIa and NIb (the RNA-dependent RNA polymerase) in multiple potyviruses, including Tobacco vein mottling virus (TVMV), Tobacco etch virus (TEV), PVA, and PSbMV. microbiologyresearch.orgmicrobiologyresearch.orgtaiwanphytopath.orgnih.gov The interaction between the VPg domain of NIa and NIb has also been demonstrated through in vitro experiments. taiwanphytopath.org Additionally, YTHS screens using potyviral proteins like the NIa-pro domain as bait have identified interactions with host proteins. frontiersin.org For example, a YTHS screen using the Potato virus Y (PVY)-encoded NIa-pro as bait identified Nicotiana benthamiana Indole-3-acetic acid-amido synthetase (IAAS) as a potential host-interacting partner. frontiersin.org

Co-immunoprecipitation (Co-IP) is another essential technique used to confirm and study protein interactions in a more native cellular context. This method involves using an antibody to pull down a target protein and any proteins bound to it. Co-IP assays have been employed to validate interactions suggested by YTHS or identified through other means. For example, Co-IP has been used to demonstrate the interaction between the potyviral protein P3N-PIPO and the host protein PCaP1 in Nicotiana benthamiana leaves. plos.orgresearchgate.net Similarly, Co-IP has been utilized to analyze interactions between viral proteins and host defense proteins. oup.com These experiments typically involve co-expressing tagged versions of the proteins in plant tissues, extracting total protein, and using antibodies against one tag to immunoprecipitate the complex, followed by Western blotting with antibodies against the other tag to detect the interacting partner. researchgate.netoup.com

Biophysical Methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) for Quantifying Interactions

Biophysical methods provide quantitative data on the kinetics and thermodynamics of protein-protein interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure binding affinities, association and dissociation rates, and the stoichiometry of interactions.

SPR is an optical technique that detects molecular interactions in real-time by monitoring changes in refractive index near a sensor surface where one molecule (ligand) is immobilized and the other (analyte) flows over it. affiniteinstruments.comnih.gov This method allows for label-free analysis and provides information on binding specificity, concentration, affinity (equilibrium dissociation constant, KD), and kinetics (association rate constant, kon, and dissociation rate constant, koff). affiniteinstruments.com While the search results highlight the general application of SPR for studying protein-protein interactions in real-time affiniteinstruments.comnih.gov, specific detailed research findings on the application of SPR to quantify interactions involving potyviral this compound were not prominently featured. However, SPR is a standard technique in protein interaction analysis and could be applied to study the binding of purified NI(a) or its domains with other proteins.

ITC is a calorimetric technique that directly measures the heat released or absorbed during a molecular binding event. tainstruments.commpg.denih.gov By titrating one binding partner into a solution containing the other, ITC can determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH) in a single experiment. tainstruments.comnih.gov From these values, the free energy (ΔG) and entropy (ΔS) of binding can be calculated. tainstruments.comnih.gov ITC provides a complete thermodynamic description of the interaction and can reveal the forces driving complex formation. tainstruments.comnih.gov Similar to SPR, the search results describe the principles and applications of ITC for protein-protein interactions in general tainstruments.commpg.denih.gov, but specific detailed studies quantifying the interaction of potyviral this compound using ITC were not extensively found. However, ITC is a valuable tool for obtaining quantitative thermodynamic data on the interactions involving purified potyviral proteins, including NI(a).

Genetic Engineering Approaches for Functional Analysis

Genetic engineering techniques are indispensable for investigating the biological functions of potyviral this compound within the context of viral infection in plants. These approaches allow for the manipulation of protein expression levels and sequences to assess their impact on viral replication, movement, and pathogenesis. mdpi.com

Gene Knockout, Knockdown, or Overexpression in Viral Infection Systems

Manipulating the expression of viral or host genes involved in the infection cycle is a powerful approach to study protein function. Gene knockout involves the complete removal or inactivation of a gene, while knockdown reduces its expression level. Overexpression, conversely, increases the production of a specific protein. These techniques can be applied to study the role of potyviral this compound or host factors that interact with it.

Reverse genetics, which involves manipulating the viral genome and producing infectious progeny, is a key approach for studying potyvirus biology and protein function. mdpi.comnih.gov This allows for the introduction of mutations, including those leading to knockout or altered expression of viral proteins like NI(a). Studies using infectious clones of potyviruses have investigated the effects of mutations in the NIa gene on viral replication and infectivity. nih.gov

Similarly, genetic manipulation of host plants, including knockout or knockdown of host genes, can reveal host factors essential for viral infection and their interaction with viral proteins. For example, knockout mutants in Arabidopsis affecting dynamin-like proteins, which are recruited by potyviruses, showed suppressed virus replication and movement, while overexpression of these proteins enhanced infection. nih.govasm.org Although these examples pertain to host factors, similar approaches can be conceived to study the impact of altering host proteins that interact with this compound. The use of Virus-Induced Gene Silencing (VIGS) is a method for achieving gene knockdown in plants to study the function of host genes in the context of potyviral infection. asm.orgresearchgate.net

Overexpression of viral proteins or their domains in plant cells can also provide insights into their functions and interactions. Ectopic expression of potyviral proteins, sometimes using viral vectors, can be used to study their effects on host processes or their ability to interact with other proteins. oup.comfrontiersin.org For instance, ectopic expression of the Pepper Mottle Virus (PepMoV) NIa-Pro from a Potato virus X (PVX) vector in Nicotiana benthamiana resulted in severe symptoms and interference with host gene silencing, suggesting a role for NIa-Pro in pathogenicity and suppression of host defenses. frontiersin.org

Reporter Gene Assays for Activity and Interaction Profiling

Reporter gene assays are valuable tools for monitoring biological processes, including protein activity and interactions, by linking them to the expression of an easily detectable reporter gene. In the context of potyviral this compound, reporter assays can be used to study its proteolytic activity or its interactions with other proteins.

In the Yeast Two-Hybrid system (Section 7.3.1), reporter genes (e.g., LacZ, HIS3, ADE2) are commonly used to indicate protein-protein interactions. microbiologyresearch.orgtaiwanphytopath.org Interaction between the bait and prey fusion proteins reconstitutes a functional transcription factor, leading to the expression of the reporter gene, which can be detected by growth on selective media or enzymatic assays. microbiologyresearch.orgtaiwanphytopath.orgfrontierspartnerships.org The intensity of the reporter gene signal can sometimes provide a relative measure of interaction strength. frontierspartnerships.org

While not specifically focused on potyviral this compound, reporter systems have been developed for studying viral replication and transcription. For example, a SARS-CoV replicon expressing a luciferase reporter was used to examine the impact of viral proteins on replication and transcription. plos.org Similar reporter systems could potentially be adapted or developed to study the activity of potyviral this compound, such as its proteolytic cleavage activity on a substrate linked to a reporter, or to monitor the efficiency of viral processes dependent on NI(a). Bimolecular Fluorescence Complementation (BiFC) is another type of reporter assay used to visualize and confirm protein interactions in planta. plos.orgnih.govcore.ac.uk This technique involves fusing non-fluorescent halves of a fluorescent protein to two potentially interacting proteins. If the proteins interact, the fluorescent protein is reconstituted, and fluorescence can be detected, indicating the location of the interaction. plos.orgnih.gov BiFC has been used to confirm interactions involving potyviral proteins. plos.orgnih.gov

Future Directions and Emerging Research Opportunities

High-Throughput Screening and Rational Design of Inhibitors Targeting NI(a)-like Protease Activity

Targeting viral proteases has proven to be a successful strategy for antiviral drug development, particularly for viruses like picornaviruses which are related to potyviruses. nih.govnih.gov The NI(a)-like protease, being essential for potyvirus replication, represents a prime target for the development of novel antiviral compounds.

Future research will likely focus on high-throughput screening (HTS) of chemical libraries to identify compounds that can inhibit NI(a)-like protease activity. This can involve screening for molecules that bind to the active site or allosteric sites, thereby blocking or modulating its catalytic function. mdpi.comactanaturae.runih.gov

Simultaneously, rational design approaches will be employed, leveraging the structural information of the protease to design specific and potent inhibitors. This involves understanding the enzyme's substrate specificity and catalytic mechanism to synthesize molecules that can effectively block its activity. portlandpress.comfrontiersin.org The development of robust assay systems is crucial for both HTS and rational design efforts. actanaturae.runih.gov

Structural Elucidation of NI(a)-like Protein in Complex with Natural Substrates or Inhibitors

Detailed structural information is fundamental to understanding protein function and designing targeted inhibitors. While structures of NI(a)-like proteases or related viral proteases may exist, obtaining high-resolution structures of this compound in complex with its natural substrates or potential inhibitors is a critical future direction. iucr.orgembopress.org

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) will be invaluable in this endeavor. embopress.org These structures can provide insights into the binding modes of substrates and inhibitors, the conformational changes of the enzyme upon binding, and the key residues involved in catalysis and interaction. portlandpress.comembopress.org This structural information will directly inform and accelerate rational drug design efforts, leading to the development of more effective and specific inhibitors.

Development of Novel Antiviral Strategies Targeting this compound

The essential role of this compound in the potyvirus life cycle makes it an attractive target for developing novel antiviral strategies to protect crops from devastating potyviral diseases.

A primary strategy involves the design and development of small-molecule inhibitors that specifically target the proteolytic activity of this compound. These inhibitors aim to block the cleavage of the viral polyprotein, thereby preventing the production of functional viral proteins necessary for replication and assembly. jmb.or.kr

Future research will focus on optimizing the potency, specificity, and bioavailability of these inhibitors. This includes medicinal chemistry efforts to improve their pharmacokinetic properties and reduce potential off-target effects. The goal is to develop potent inhibitors that can be delivered to plant cells and effectively suppress viral replication without causing toxicity to the host plant.

Another promising strategy is to engineer genetic resistance in host plants by targeting the this compound or its activity. This can be achieved through various approaches, including:

Expression of dominant-negative mutants: Introducing mutated versions of the this compound that can interfere with the activity of the wild-type viral protease.

RNA interference (RNAi): Developing constructs that express small interfering RNAs (siRNAs) or microRNAs (miRNAs) specifically targeting the this compound mRNA, leading to its degradation and reduced protein levels. jmb.or.kr

Genome editing: Utilizing technologies like CRISPR/Cas9 to modify host genes involved in interacting with this compound or to introduce mutations in the viral genome that affect protease activity or recognition sites.

Expression of protease inhibitors: Introducing genes encoding natural or designed protease inhibitors that can specifically target and inactivate the viral NIa protease within the plant cell. Transgenic tobacco plants expressing the genome-linked protein/proteinase-coding region of Tobacco Vein Mottling Virus (TVMV) showed resistance to TVMV infection. pnas.org Plants transformed with a cistron of a potato virus Y (PVY) protease (NIa) were also resistant to virus infection. pnas.org

Research in this area will involve identifying suitable target genes or sequences, developing efficient transformation methods for various crop species, and evaluating the efficacy and durability of the engineered resistance under field conditions. nih.gov

Comparative Studies with Other Viral and Cellular Proteases to Understand Conserved Principles

Comparing the structure, function, and catalytic mechanisms of this compound with other viral proteases (such as those from picornaviruses) and cellular proteases can provide valuable insights into conserved principles of protein processing and enzyme catalysis. nih.govsfu.caelifesciences.org

These comparative studies can help identify common features that can be targeted by broad-spectrum antiviral compounds or reveal unique characteristics of this compound that can be exploited for highly specific interventions. mdpi.comfrontiersin.org Furthermore, understanding how viral proteases interact with and potentially manipulate host cellular protease systems can shed light on viral pathogenesis and host-pathogen interactions. nih.govelifesciences.orgacs.org

Q & A

Q. What ethical guidelines govern this compound research involving animal models?

  • Methodological Answer: Compliance includes:
  • IACUC approval: Documenting humane endpoints and sample sizes.
  • ARRIVE 2.0 guidelines: Reporting sex, age, and genetic background of animals.
  • Data sharing: Raw imaging files (e.g., .tiff) uploaded to Figshare or Zenodo. NIH grants require this for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.